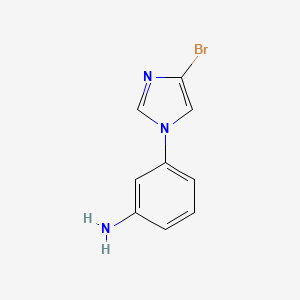
(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chloro group at position 2, a phenyl group at position 6, and a cyclobutylamine moiety at position 4 of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced through nucleophilic substitution reactions. For example, 4,6-dichloropyrimidine can be reacted with phenylboronic acid in the presence of a palladium catalyst to form 2-chloro-6-phenylpyrimidine.
Attachment of the Cyclobutylamine Moiety: The final step involves the nucleophilic substitution of the chloro group at position 4 with cyclobutylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 2 can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclobutylamine moiety.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride or potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the cyclobutylamine moiety.
Coupling Reactions: Biaryl derivatives with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer, infectious diseases, and inflammatory conditions.
Biological Studies: It serves as a probe for studying biological pathways and molecular interactions, particularly those involving pyrimidine-based enzymes and receptors.
Chemical Biology: The compound is used in chemical biology to investigate the structure-activity relationships of pyrimidine derivatives and their biological targets.
Material Science: It is employed in the development of novel materials with specific electronic, optical, and mechanical properties.
Wirkmechanismus
The mechanism of action of (2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. The molecular pathways involved may include:
Inhibition of Protein Kinases: The compound can inhibit protein kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of target proteins.
Modulation of Enzyme Activity: It can modulate the activity of enzymes involved in DNA replication, repair, and transcription.
Receptor Binding: The compound can bind to specific receptors, such as G-protein-coupled receptors (GPCRs), and modulate their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-diphenylpyrimidine: Similar structure but with phenyl groups at positions 4 and 6.
4-Chloro-6-phenylpyrimidine: Lacks the cyclobutylamine moiety.
2,4,6-Trichloropyrimidine: Contains chloro groups at positions 2, 4, and 6.
Uniqueness
(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine is unique due to the presence of the cyclobutylamine moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to interact with specific molecular targets and modulate their activity, making it a valuable tool in medicinal chemistry and biological research.
Eigenschaften
Molekularformel |
C14H14ClN3 |
|---|---|
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
2-chloro-N-cyclobutyl-6-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C14H14ClN3/c15-14-17-12(10-5-2-1-3-6-10)9-13(18-14)16-11-7-4-8-11/h1-3,5-6,9,11H,4,7-8H2,(H,16,17,18) |
InChI-Schlüssel |
OISWMTKZXQXOCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester](/img/structure/B13935541.png)
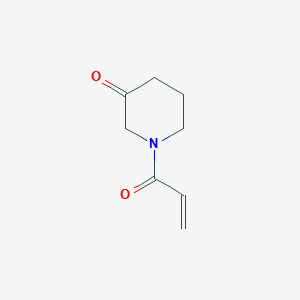

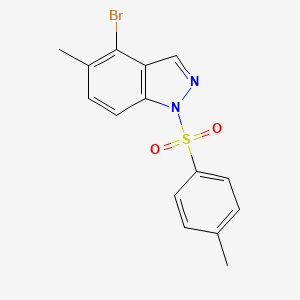
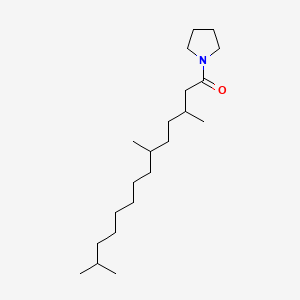


![3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13935591.png)
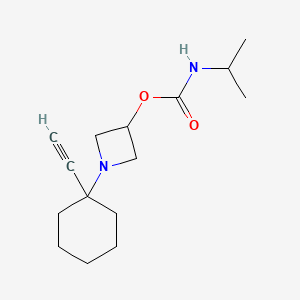
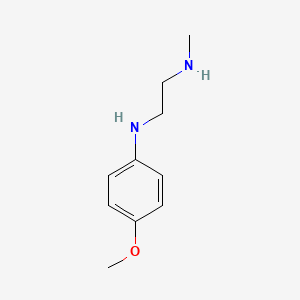
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)

